An In-depth Technical Guide to 1-[2-(Pyridin-4-yl)ethyl]piperazine
An In-depth Technical Guide to 1-[2-(Pyridin-4-yl)ethyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[2-(Pyridin-4-yl)ethyl]piperazine is a heterocyclic organic compound featuring a pyridine ring linked to a piperazine moiety via an ethyl bridge. As a member of the pyridylpiperazine class, it holds significant interest in medicinal chemistry and drug development. Piperazine and its derivatives are established pharmacophores found in numerous clinically approved drugs, exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the known chemical properties, a representative synthesis protocol, potential biological activities with a focus on recent discoveries, and essential safety information for 1-[2-(Pyridin-4-yl)ethyl]piperazine.
Chemical and Physical Properties
1-[2-(Pyridin-4-yl)ethyl]piperazine is a solid at room temperature. While specific experimental data for properties like melting point, boiling point, and solubility are not widely reported in public literature, the fundamental physicochemical data are summarized below. The MDL number serves as a unique identifier for this specific compound in chemical databases.
| Property | Value | Source |
| IUPAC Name | 1-[2-(pyridin-4-yl)ethyl]piperazine | N/A |
| Synonyms | N/A | N/A |
| CAS Number | Not Available | N/A |
| MDL Number | MFCD03094584 | |
| Molecular Formula | C₁₁H₁₇N₃ | |
| Molecular Weight | 191.27 g/mol | |
| Physical Form | Solid | |
| Melting Point | Not Reported | N/A |
| Boiling Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
| pKa | Not Reported (Piperazine pKa₁=9.73, pKa₂=5.35 at 25°C) | N/A |
| logP | Not Reported | N/A |
| SMILES | C1CN(CCN1)CCc2ccncc2 | |
| InChI | 1S/C11H17N3/c1-4-12-5-2-11(1)3-8-14-9-6-13-7-10-14/h1-2,4-5,13H,3,6-10H2 |
Synthesis and Characterization
The synthesis of N-substituted piperazines is a well-established process in organic chemistry. For 1-[2-(Pyridin-4-yl)ethyl]piperazine, a common approach involves the nucleophilic substitution (N-alkylation) of piperazine with a suitable 4-pyridylethyl electrophile. The following is a representative, generalized protocol based on common synthetic strategies for related compounds.
Experimental Protocol: Representative N-Alkylation
Objective: To synthesize 1-[2-(Pyridin-4-yl)ethyl]piperazine via nucleophilic substitution.
Materials:
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Piperazine (excess, e.g., 3-5 equivalents)
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4-(2-Chloroethyl)pyridine hydrochloride or 4-(2-bromoethyl)pyridine hydrobromide (1 equivalent)
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Anhydrous base (e.g., K₂CO₃, Na₂CO₃, or triethylamine, 2-3 equivalents)
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Solvent (e.g., Acetonitrile, DMF, or Ethanol)
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Reagents for workup and purification (e.g., Dichloromethane, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel)
Procedure:
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Reaction Setup: A round-bottom flask is charged with piperazine, the anhydrous base, and the chosen solvent under an inert atmosphere (e.g., Nitrogen or Argon). The mixture is stirred to ensure homogeneity.
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Addition of Electrophile: The 4-(2-haloethyl)pyridine salt is added to the stirred mixture. To facilitate the reaction, it may be necessary to first neutralize the salt with a portion of the base.
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Reaction Conditions: The reaction mixture is heated to reflux (temperature depends on the solvent) and monitored by Thin Layer Chromatography (TLC) until the starting electrophile is consumed.
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Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure (rotary evaporation). The residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water or saturated NaHCO₃ solution.
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Extraction: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude product.
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Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of Dichloromethane/Methanol or Dichloromethane/Methanol/Ammonia) to isolate the pure monosubstituted product, 1-[2-(Pyridin-4-yl)ethyl]piperazine.
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Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Caption: General workflow for synthesis and purification.
Biological Activity and Potential Applications
While specific biological data for 1-[2-(Pyridin-4-yl)ethyl]piperazine is limited, the broader class of pyridylpiperazine derivatives has shown significant promise in addressing antimicrobial resistance.[2][3][4] Recent studies have identified these compounds as potent allosteric inhibitors of bacterial efflux pumps, particularly the Resistance-Nodulation-Division (RND) type pumps like AcrAB-TolC in Gram-negative bacteria such as E. coli and K. pneumoniae.[2][3][5]
Mechanism of Action: Inhibition of RND Efflux Pumps
RND efflux pumps are tripartite protein complexes that span the inner and outer membranes of Gram-negative bacteria, actively extruding a wide range of antibiotics and thus conferring multidrug resistance. The AcrAB-TolC system is a primary example.[2]
Pyridylpiperazine-based inhibitors do not compete with antibiotics for binding. Instead, they bind to a distinct allosteric site located in the transmembrane domain of the AcrB component.[3][5][6] This binding event disrupts the proton relay system, which is essential for energizing the pump.[5] Specifically, the inhibitor interferes with key catalytic residues (like D407/D408 in E. coli AcrB), which prevents the conformational changes (functional rotation) of the AcrB trimer required to transport substrates out of the cell.[5] By locking the pump in an inactive state, the inhibitor effectively restores the susceptibility of the bacteria to conventional antibiotics.[3] This mechanism makes pyridylpiperazines promising candidates for development as "antibiotic boosters."
Caption: Allosteric inhibition of the AcrB efflux pump.
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-[2-(Pyridin-4-yl)ethyl]piperazine was not available. However, based on the parent compound, piperazine, appropriate precautions should be taken. Piperazine is known to be a corrosive substance that can cause severe skin burns and eye damage. It is also a respiratory and skin sensitizer, meaning it may cause allergic reactions upon exposure.
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
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First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
Researchers must consult the specific SDS provided by the supplier before handling this chemical.
References
- 1. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
